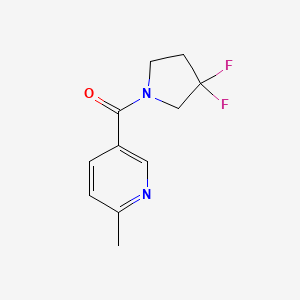
(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it’s worth noting that similar compounds have been studied for their potential applications in medical and pharmaceutical research23.
Synthesis Analysis
The synthesis of “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” is not explicitly detailed in the available resources. However, similar compounds have been synthesized for research purposes3. The synthesis process often involves complex chemical reactions and requires specialized knowledge and equipment.Molecular Structure Analysis
The molecular structure of “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” is not explicitly provided in the available resources. However, similar compounds have been analyzed using techniques like X-ray crystallography4.Chemical Reactions Analysis
The specific chemical reactions involving “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not detailed in the available resources. However, similar compounds have been studied for their metabolic pathways, which involve hydroxylation, amide hydrolysis, N-dealkylation, and other reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not explicitly provided in the available resources. However, similar compounds have been analyzed for their absorption, distribution, metabolism, and excretion5.科学的研究の応用
Synthesis and Crystal Structure Analysis
- A study detailed the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates with benzene rings, providing insight into their physicochemical properties through conformational analysis and molecular electrostatic potential investigations. Although not directly related to the compound , this research highlights the importance of structural analyses in understanding the properties of complex molecules (Huang et al., 2021).
Reactions with Nucleophiles
- Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles led to the formation of various acyclic and heterocyclic derivatives, illustrating the potential for creating a wide range of compounds from pyridine-based precursors for different applications (Sokolov & Aksinenko, 2010).
Pharmacological Evaluation
- Novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were evaluated as TRPV4 antagonists, demonstrating potential therapeutic applications in pain management (Tsuno et al., 2017).
Material Science Applications
- A new difluoro aromatic ketone monomer was developed to prepare a series of poly(arylene ether sulfone)s, highlighting the role of such compounds in creating materials with desirable properties like hydroxide conductivity and alkaline stability, useful in various industrial applications (Shi et al., 2017).
Safety And Hazards
The safety and hazards associated with “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not explicitly detailed in the available resources. However, similar compounds have been studied for their safety profiles in the context of drug development5.
将来の方向性
The future directions for research on “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not explicitly detailed in the available resources. However, similar compounds have been studied for their potential therapeutic applications, suggesting that further research could explore the potential uses of this compound3.
特性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c1-8-2-3-9(6-14-8)10(16)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKZJUOMSKNYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

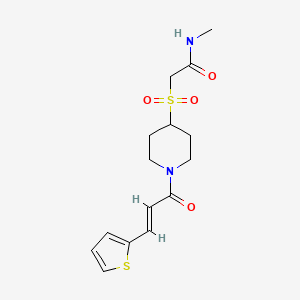
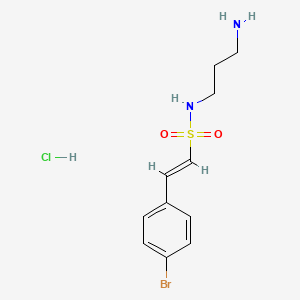
![2-((4-isopropylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976611.png)
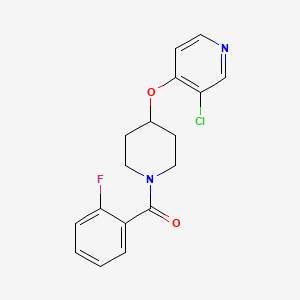
![2-Cyclopropyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2976614.png)
![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)
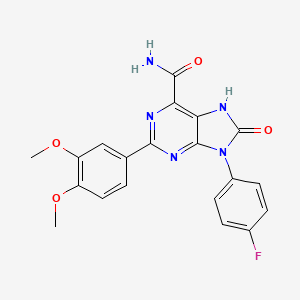
![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)
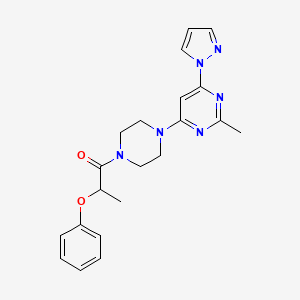
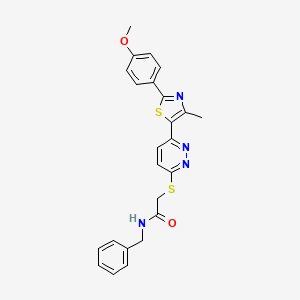
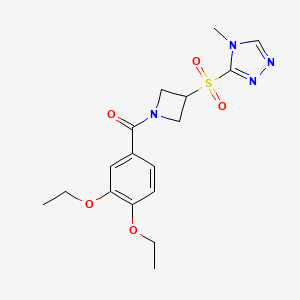
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)